molecular formula C21H16N4O3 B2547010 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 1105214-30-9

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Cat. No.: B2547010
CAS No.: 1105214-30-9
M. Wt: 372.384
InChI Key: XAXOKQCOTREUTI-UHFFFAOYSA-N
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Description

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core linked to a 3-phenyl-1,2,4-oxadiazole moiety and an N-phenylacetamide side chain. The 1,2,4-oxadiazole ring is notable for its hydrogen-bonding capacity and metabolic stability, while the dihydropyridinone scaffold may contribute to conformational flexibility and interactions with biological targets .

Properties

IUPAC Name

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-18(22-16-10-5-2-6-11-16)14-25-13-7-12-17(21(25)27)20-23-19(24-28-20)15-8-3-1-4-9-15/h1-13H,14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXOKQCOTREUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole or pyridine rings, leading to the formation of new compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups, and other functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

    Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole and pyridine rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the compound’s target.

Comparison with Similar Compounds

Key Observations :

  • The 3-phenyl-1,2,4-oxadiazole in the target compound may enhance π-π stacking compared to the 2,6-dimethylphenoxy group in m–o, influencing receptor-binding affinity .

1,2,4-Oxadiazole-Containing Derivatives

Compound 4aa from TFAA-mediated synthesis studies, (S)-2,2,2-trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide, shares the 3-phenyl-1,2,4-oxadiazole motif but incorporates a trifluoroacetamide group instead of N-phenylacetamide (Table 2) :

Parameter Target Compound 4aa
Oxadiazole Substitutent 3-phenyl 3-phenyl
Side Chain N-phenylacetamide Trifluoroacetamide
Synthetic Yield Not reported 72–85% (via TFAA-mediated route)
Electron Effects Electron-donating (N-phenyl) Electron-withdrawing (CF₃)

Key Observations :

  • The trifluoroacetamide group in 4aa increases electrophilicity and metabolic resistance compared to the N-phenylacetamide in the target compound .
  • Both compounds demonstrate the versatility of 1,2,4-oxadiazole in drug design, though the target compound’s lack of fluorinated groups may improve solubility.

Dihydropyridinone-Based Compounds

Dihydropyridinone derivatives are well-studied in kinase inhibition and antimicrobial activity. The target compound’s 1,2-dihydropyridin-2-one core is less substituted than analogs like m–o, which feature hydroxy and diphenyl groups. This simplicity may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .

Biological Activity

The compound 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A dihydropyridine moiety.
  • An oxadiazole ring.
  • An acetylamide functional group.

This unique combination of structural elements is believed to contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The oxadiazole and pyridine rings may facilitate binding to these targets, influencing pathways related to cell signaling and metabolic processes. Further studies are needed to elucidate the precise mechanisms involved.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds show significant antimicrobial properties. For instance, compounds similar to this compound demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. .

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines. For example:

CompoundCell LineConcentration (µM)Viability (%) after 24hViability (%) after 48h
25L9292006873
29L9291008879
24A54912109141

These results suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, others enhance cell viability at lower doses .

Case Studies

Several case studies have evaluated the biological activity of similar compounds:

  • Antiproliferative Activity : A study examined the antiproliferative effects of synthesized compounds against human cancer cell lines (MIAPACA, HeLa, MDA-MB-231). Compounds with structural similarities to the target compound showed varying degrees of efficacy, with some outperforming established drugs like ciprofloxacin .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain oxadiazole derivatives can inhibit biofilm formation in bacteria. This is attributed to their ability to interfere with gene transcription related to biofilm synthesis .

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